molecular formula C14H22FNO5S B12772031 (p-Fluorophenylthio)acetic acid triethanolamine CAS No. 102582-91-2

(p-Fluorophenylthio)acetic acid triethanolamine

Katalognummer: B12772031
CAS-Nummer: 102582-91-2
Molekulargewicht: 335.39 g/mol
InChI-Schlüssel: IXIIFMUIVJPFRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(p-Fluorophenylthio)acetic acid triethanolamine is a compound formed by the combination of (p-Fluorophenylthio)acetic acid and triethanolamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (p-Fluorophenylthio)acetic acid triethanolamine typically involves the reaction of (p-Fluorophenylthio)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(p-Fluorophenylthio)acetic acid triethanolamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(p-Fluorophenylthio)acetic acid triethanolamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (p-Fluorophenylthio)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (p-Fluorophenylthio)acetic acid triethanolamine include:

Uniqueness

Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Eigenschaften

CAS-Nummer

102582-91-2

Molekularformel

C14H22FNO5S

Molekulargewicht

335.39 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-fluorophenyl)sulfanylacetic acid

InChI

InChI=1S/C8H7FO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2

InChI-Schlüssel

IXIIFMUIVJPFRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)SCC(=O)O.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.